molecular formula C9H13NO B086972 N-(2-Hydroxyethyl)-2-methylaniline CAS No. 136-80-1

N-(2-Hydroxyethyl)-2-methylaniline

Cat. No.: B086972
CAS No.: 136-80-1
M. Wt: 151.21 g/mol
InChI Key: DHZZPKMVVSTYLF-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-methylaniline: is an organic compound with the molecular formula C10H15NO. It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 2-methylphenylamino group. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-methylaniline typically involves the reaction of 2-methylphenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • Ethanol, 2-[methyl(phenylmethyl)amino]-
  • Ethanol, 2-[(phenylmethyl)amino]-
  • Ethanol, 2-(methylamino)-

Comparison: N-(2-Hydroxyethyl)-2-methylaniline is unique due to the presence of the 2-methylphenylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(2-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZZPKMVVSTYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059664
Record name Ethanol, 2-[(2-methylphenyl)amino]-
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-80-1
Record name 2-[(2-Methylphenyl)amino]ethanol
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Record name 2-(o-Toluidino)ethanol
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Record name o-Tolyl ethanolamine
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Record name Ethanol, 2-[(2-methylphenyl)amino]-
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Record name Ethanol, 2-[(2-methylphenyl)amino]-
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Record name 2-o-toluidinoethanol
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Record name 2-(O-TOLUIDINO)ETHANOL
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Q & A

Q1: What is the significance of discovering Ethanol, 2-[(2-methylphenyl)amino]- in Abies webbiana?

A1: This research represents the first reported instance of isolating Ethanol, 2-[(2-methylphenyl)amino]- from Abies webbiana. [] This discovery contributes to the understanding of the phytochemical diversity of this plant, which has a history of traditional medicinal use in the Himalayan region. Further research is needed to explore the potential bioactivity and applications of this newly isolated compound.

Q2: What is known about the structural characteristics of Ethanol, 2-[(2-methylphenyl)amino]-?

A2: The paper primarily focuses on the isolation and identification of the compound. While it confirms the structure of Ethanol, 2-[(2-methylphenyl)amino]- through spectral analysis, it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. [] Further studies are needed to elucidate these characteristics fully.

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